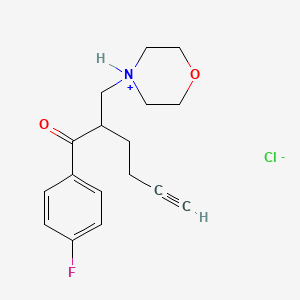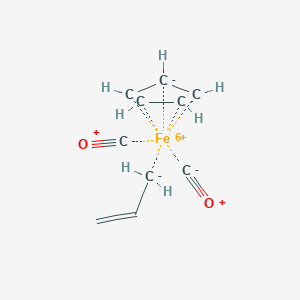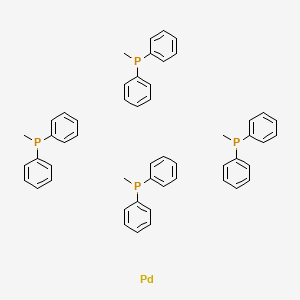
Tetrakis(methyldiphenylphosphine)palladium(0)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tetrakis(methyldiphenylphosphine)palladium(0) is a coordination complex of palladium with four methyldiphenylphosphine ligands. This compound is known for its bright yellow crystalline appearance and is widely used in various catalytic processes, particularly in organic synthesis.
准备方法
Synthetic Routes and Reaction Conditions
Tetrakis(methyldiphenylphosphine)palladium(0) can be synthesized through the reduction of palladium(II) chloride with hydrazine in the presence of methyldiphenylphosphine. The reaction typically proceeds as follows:
PdCl2+4PPh2Me+N2H4→Pd(PPh2Me)4+2HCl+N2
Industrial Production Methods
Industrial production of tetrakis(methyldiphenylphosphine)palladium(0) involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving additional purification steps such as recrystallization.
化学反应分析
Types of Reactions
Tetrakis(methyldiphenylphosphine)palladium(0) undergoes various types of reactions, including:
Oxidation: The compound can be oxidized to form palladium(II) complexes.
Reduction: It can be reduced back to palladium(0) from palladium(II) complexes.
Substitution: Ligands in the complex can be substituted with other phosphine ligands or different donor ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and halogens.
Reduction: Hydrazine and sodium borohydride are frequently used reducing agents.
Substitution: Reactions often involve other phosphine ligands or nitrogen-based ligands under mild conditions.
Major Products
The major products formed from these reactions include various palladium(II) complexes and substituted palladium(0) complexes, depending on the reagents and conditions used.
科学研究应用
Tetrakis(methyldiphenylphosphine)palladium(0) is extensively used in scientific research due to its catalytic properties. Some of its applications include:
Chemistry: It is widely used as a catalyst in cross-coupling reactions such as Suzuki coupling, Heck reaction, and Sonogashira coupling.
Biology: The compound is used in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: It plays a role in the development of new drugs and therapeutic agents.
Industry: The compound is used in the production of fine chemicals and materials.
作用机制
The mechanism of action of tetrakis(methyldiphenylphosphine)palladium(0) involves several steps:
Oxidative Addition: The organic halide undergoes oxidative addition to the palladium(0) center.
Transmetalation: A suitable organometallic reagent or boronic acid undergoes transmetalation with the palladium complex.
Reductive Elimination: The desired product is formed through reductive elimination, regenerating the palladium(0) catalyst.
相似化合物的比较
Similar Compounds
Tetrakis(triphenylphosphine)palladium(0): This compound has triphenylphosphine ligands instead of methyldiphenylphosphine.
Bis(triphenylphosphine)palladium(II) chloride: A palladium(II) complex with two triphenylphosphine ligands and two chloride ligands.
Palladium(II) acetate: A palladium(II) complex with acetate ligands.
Uniqueness
Tetrakis(methyldiphenylphosphine)palladium(0) is unique due to its specific ligand environment, which provides distinct catalytic properties and reactivity compared to other palladium complexes. Its methyldiphenylphosphine ligands offer different steric and electronic effects, making it suitable for specific catalytic applications.
属性
分子式 |
C52H52P4Pd |
|---|---|
分子量 |
907.3 g/mol |
IUPAC 名称 |
methyl(diphenyl)phosphane;palladium |
InChI |
InChI=1S/4C13H13P.Pd/c4*1-14(12-8-4-2-5-9-12)13-10-6-3-7-11-13;/h4*2-11H,1H3; |
InChI 键 |
ITKMKJYBFKRFGZ-UHFFFAOYSA-N |
规范 SMILES |
CP(C1=CC=CC=C1)C2=CC=CC=C2.CP(C1=CC=CC=C1)C2=CC=CC=C2.CP(C1=CC=CC=C1)C2=CC=CC=C2.CP(C1=CC=CC=C1)C2=CC=CC=C2.[Pd] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-Cyano-2-[4-[[2-(furan-2-yl)-5-methyl-4-oxazolyl]methoxy]-3-methoxybenzyloxy]pyridine](/img/structure/B15343633.png)

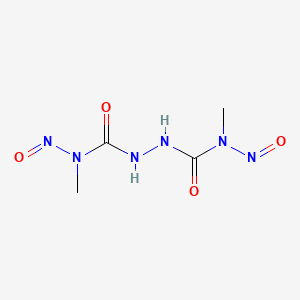
![tert-Butyl (4-{3-[(4S)-4-benzyl-2-oxo-1,3-oxazolidin-3-yl]-3-oxopropyl}phenyl)carbamate](/img/structure/B15343668.png)
![cobalt(2+);5-[(3,5-dicarboxylatophenyl)diazenyl]benzene-1,3-dicarboxylate;iron(3+);oxygen(2-);hexahydrate](/img/structure/B15343674.png)
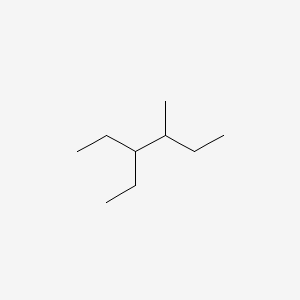
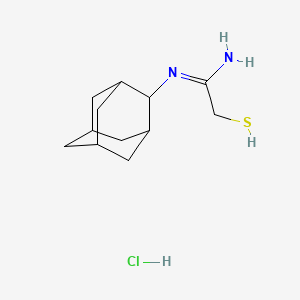

![5-[Chloro(difluoro)methyl]-3-hydroxy-3-methyl-5-(trifluoromethyl)oxolan-2-one](/img/structure/B15343697.png)
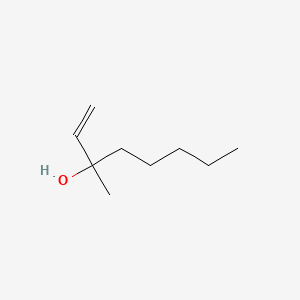
![[4-(5-decylpyrimidin-2-yl)phenyl] nonanoate](/img/structure/B15343711.png)
